molecular formula C11H9IO3S B13028759 Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate

Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B13028759
M. Wt: 348.16 g/mol
InChI Key: UXLWRRVRBGJGHW-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are known for their diverse applications in pharmaceuticals and materials science . This compound features a thiophene ring fused with a benzene ring, and it is substituted with an ethyl ester, a hydroxyl group, and an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophenes, including ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate, can be achieved through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates . This method allows for the formation of diverse multisubstituted benzothiophene derivatives with good functional group tolerance and versatile C2 functionalizations .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution of the iodine atom could result in various substituted derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would vary based on the specific biological context and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

Molecular Formula

C11H9IO3S

Molecular Weight

348.16 g/mol

IUPAC Name

ethyl 3-hydroxy-5-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5,13H,2H2,1H3

InChI Key

UXLWRRVRBGJGHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)O

Origin of Product

United States

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